molecular formula C11H8ClNO2 B2428835 2-Chloro-8-methylquinoline-3-carboxylic acid CAS No. 399017-39-1

2-Chloro-8-methylquinoline-3-carboxylic acid

Cat. No. B2428835
CAS RN: 399017-39-1
M. Wt: 221.64
InChI Key: BVEMEOSELOITBF-UHFFFAOYSA-N
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Description

“2-Chloro-8-methylquinoline-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as quinolines . It is related to 2-chloroquinoline-3-carbaldehyde and its analogs . The compound is used in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity .


Synthesis Analysis

The compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .


Molecular Structure Analysis

The molecular formula of “2-Chloro-8-methylquinoline-3-carboxylic acid” is C11H8ClNO2 . The molecular weight is 221.64 . The structure includes a quinoline ring system .


Chemical Reactions Analysis

The compound is considered as a reactive synthon in organic synthesis . It is obtained from the respective 2-chloro derivative by various chemical reactions . The compound can undergo multicomponent one-pot reactions to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The compound has a density of 1.312 g/cm3 . The melting point is 138-141 °C (lit.) . The compound is a solid in form .

Scientific Research Applications

Photodegradation Studies

Research by Pinna and Pusino (2012) explored the photodegradation of quinolinecarboxylic herbicides in aqueous systems. Although their study specifically investigated 7-chloro-3-methylquinoline-8-carboxylic acid and 3,7-dichloroquinoline-8-carboxylic acid, the findings provide valuable insights into the behavior of similar compounds like 2-chloro-8-methylquinoline-3-carboxylic acid under UV light and sunlight irradiation. The study found that UV irradiation led to rapid degradation of these herbicides, offering a glimpse into the environmental fate of related quinolinecarboxylic acids (Pinna & Pusino, 2012).

Synthesis and Structural Analysis

The synthesis and structural characterization of phosphine copper(I) complexes bearing quinoline carboxylic acid analogue ligands were examined by Małecki et al. (2015). They synthesized pseudotetrahedral complexes using ligands like 8-hydroxy-2-methylquinoline-7-carboxylic acid, showcasing the potential of quinoline carboxylic acids in developing compounds with notable photophysical properties (Małecki et al., 2015).

Supramolecular Frameworks

Jin et al. (2012) conducted a study focusing on the weak interactions between 2-methylquinoline and various carboxylic acids. This research is relevant as it helps in understanding the potential of 2-methylquinoline derivatives, like 2-chloro-8-methylquinoline-3-carboxylic acid, in forming hydrogen-bonded supramolecular frameworks. Such frameworks could be significant in the design of novel materials or drugs (Jin et al., 2012).

Esterification Reaction Studies

The study of the esterification reaction of 2-methylquinoline-3-carboxylic acid by Gao Wen-tao (2009) provides insights into the chemical behavior of quinoline-3-carboxylic acids. Understanding the esterification process is crucial for the synthesis of various derivatives of these acids, which can have significant applications in pharmaceutical and chemical industries (Gao Wen-tao, 2009).

Mechanism of Action

While the specific mechanism of action of “2-Chloro-8-methylquinoline-3-carboxylic acid” is not mentioned in the retrieved papers, the synthesized compounds were found to have potential antibacterial activity . The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with DNA gyrase .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling the compound .

Future Directions

The findings of the in vitro antibacterial and molecular docking analysis demonstrated that the synthesized compounds have potential antibacterial activity and can be further optimized to serve as lead compounds . This suggests that “2-Chloro-8-methylquinoline-3-carboxylic acid” and its derivatives could be further explored for their potential in antibacterial therapy .

properties

IUPAC Name

2-chloro-8-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-3-2-4-7-5-8(11(14)15)10(12)13-9(6)7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEMEOSELOITBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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